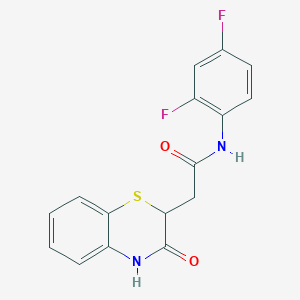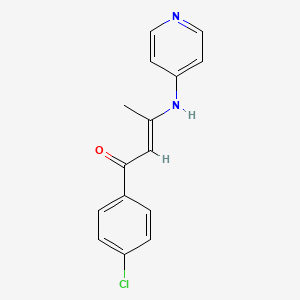![molecular formula C20H27N3O2 B5436638 1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5436638.png)
1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One advantage of using 1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine in lab experiments is its relatively simple synthesis method. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways.
合成法
The synthesis method of 1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine involves the reaction of 1-(2-methoxy-2-methylpropanoyl)piperidine with 4-(3-methylphenyl)-1H-pyrazole-5-carbaldehyde in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is typically around 60%.
科学的研究の応用
1-(2-methoxy-2-methylpropanoyl)-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine has been studied for its potential therapeutic applications in various fields, including neurology and oncology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-methoxy-2-methyl-1-[4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14-6-5-7-16(12-14)17-13-21-22-18(17)15-8-10-23(11-9-15)19(24)20(2,3)25-4/h5-7,12-13,15H,8-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBPTFOETMRIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,9-diazaspiro[5.5]undec-3-yl)-N,N-dimethyl-2-pyrazinecarboxamide hydrochloride](/img/structure/B5436564.png)
![1-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5436571.png)
![N,N,N'-trimethyl-N'-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-propanediamine](/img/structure/B5436573.png)
![methyl 3-[(mesitylcarbonyl)amino]benzoate](/img/structure/B5436583.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5436584.png)
![6-hydroxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5436596.png)
![N-(3-methoxyphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5436604.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436623.png)

![N'-[1-(4-bromophenyl)ethylidene]hexanohydrazide](/img/structure/B5436633.png)
![4-(4-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)-4H-1,2,4-triazole](/img/structure/B5436640.png)
![4-(5-methylpyridin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5436645.png)
![N-[4-(allyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5436651.png)